Sulfacytine: A Comprehensive Technical Guide on its Physicochemical Properties and Chemical Structure
Sulfacytine: A Comprehensive Technical Guide on its Physicochemical Properties and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacytine is a short-acting sulfonamide antibiotic that has been utilized for the treatment of urinary tract infections.[1][2] As with all sulfonamides, its therapeutic action is derived from its ability to interfere with the metabolic pathways of bacteria, specifically by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and replication.[3][4] This technical guide provides an in-depth overview of the physicochemical properties and chemical structure of Sulfacytine, offering valuable data and methodologies for researchers and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Sulfacytine are summarized in the table below, providing a quantitative overview of its key properties.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide | [3] |
| Chemical Formula | C₁₂H₁₄N₄O₃S | [3][5] |
| Molecular Weight | 294.33 g/mol | [3][5] |
| Melting Point | 166.5 °C to 168 °C | [3] |
| pKa | 6.9 | [1][3][6] |
| Solubility | 1750 mg/L (at 37 °C, pH 5) | [3][4] |
| 109 mg/L (at 25°C, pH 5.5) | [1] | |
| LogP (XLogP3-AA) | 0.1 | [3] |
| Physical Description | A solid, appearing as crystals from butyl alcohol or methanol. | [3] |
| SMILES | CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N | [3] |
| InChIKey | SIBQAECNSSQUOD-UHFFFAOYSA-N | [3] |
Chemical Structure
The two-dimensional chemical structure of Sulfacytine is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfacytine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[3][4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfacytine binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[7][8] The disruption of the folic acid pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to the cessation of bacterial growth and replication.
The following diagram illustrates the simplified pathway of folic acid synthesis and the inhibitory action of Sulfacytine.
Experimental Protocols
The determination of the physicochemical properties of a drug substance like Sulfacytine is crucial for its development and quality control. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of Sulfacytine can be determined using the capillary method as outlined in various pharmacopeias.[1][9]
-
Sample Preparation: A small amount of finely powdered and dried Sulfacytine is packed into a capillary tube to a height of 2.5-3.5 mm.[1]
-
Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block.
-
The temperature is raised at a controlled rate, typically around 1 °C per minute, especially when approaching the expected melting point.[1]
-
The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range represents the melting point.[1]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of Sulfacytine can be determined by potentiometric titration.[5][10]
-
Sample Preparation: A solution of Sulfacytine of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, which may include a co-solvent system for poorly water-soluble drugs.[5][10] The ionic strength of the solution is kept constant using an electrolyte like KCl.[10]
-
Apparatus: A calibrated potentiometer with a pH electrode and a magnetic stirrer.
-
Procedure:
-
The Sulfacytine solution is placed in a reaction vessel and the pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The inflection point of the sigmoid curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the substance.[5]
-
Solubility Determination (Shake-Flask Method)
The solubility of Sulfacytine can be determined using the shake-flask method, which is a standard technique for measuring equilibrium solubility.[11]
-
Sample Preparation: An excess amount of solid Sulfacytine is added to a specific volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Apparatus: A constant temperature shaker or water bath.
-
Procedure:
-
The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
-
After equilibration, the suspension is filtered to remove the undissolved solid.
-
The concentration of Sulfacytine in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][12] This concentration represents the equilibrium solubility of Sulfacytine in that solvent at that temperature.
-
LogP Determination (HPLC Method)
The partition coefficient (LogP) of Sulfacytine, a measure of its lipophilicity, can be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[6][13]
-
Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water partition coefficient.
-
Apparatus: An HPLC system equipped with a C18 column and a UV detector.
-
Procedure:
-
A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the reference compounds.
-
The Sulfacytine sample is then injected under the same chromatographic conditions, and its retention time is measured.
-
The LogP of Sulfacytine is then calculated from its retention time using the calibration curve.[6]
-
The following workflow diagram illustrates the general process for determining the physicochemical properties of a drug substance like Sulfacytine.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, chemical structure, and mechanism of action of Sulfacytine. The presented data, summarized in a clear tabular format, and the outlined experimental methodologies offer a valuable resource for researchers and professionals engaged in the study and development of sulfonamide antibiotics. The visualizations of the chemical structure and the inhibitory pathway of folic acid synthesis further enhance the understanding of this important antibacterial agent.
References
- 1. thinksrs.com [thinksrs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. acdlabs.com [acdlabs.com]
